Lipophilicity Advantage: 6-Fold Higher XLogP3 of the Cyclohexanone Scaffold Over the Cyclopentanone Analog
The target compound exhibits a computed XLogP3 of 0.6, compared to 0.1 for the direct ring-size analog 2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclopentan-1-one (CAS 1862503-49-8) [1][2]. This 6-fold difference in computed octanol-water partition coefficient indicates that the cyclohexanone analog possesses substantially greater lipophilicity, which is a key determinant of passive membrane permeability and oral bioavailability potential. The TPSA is identical for both compounds (64.9 Ų), confirming that the lipophilicity difference arises solely from the additional methylene unit in the cyclohexanone ring [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | Cyclopentanone analog (CAS 1862503-49-8): XLogP3 = 0.1 |
| Quantified Difference | ΔXLogP3 = +0.5 (6-fold higher lipophilicity for cyclohexanone analog) |
| Conditions | PubChem-computed XLogP3 (v3.0) using standardized algorithm; TPSA 64.9 Ų for both compounds |
Why This Matters
Higher lipophilicity within the optimal LogP range (0.5–3.5) correlates with improved passive membrane diffusion, making the cyclohexanone analog a more suitable candidate for cell-based assays and in vivo pharmacokinetic studies than the less lipophilic cyclopentanone version.
- [1] PubChem. (2024). Compound Summary for CID 130521037: 2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclohexan-1-one. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). Compound Summary for CID 130521039: 2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclopentan-1-one. National Center for Biotechnology Information. View Source
